molecular formula C12H9NO2 B515091 3-(Quinolin-4-yl)prop-2-enoic acid CAS No. 13026-20-5

3-(Quinolin-4-yl)prop-2-enoic acid

Cat. No.: B515091
CAS No.: 13026-20-5
M. Wt: 199.20 g/mol
InChI Key: GDCNAOKZXWMIJA-UHFFFAOYSA-N
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Description

3-(Quinolin-4-yl)prop-2-enoic acid is a quinoline-based compound featuring a conjugated α,β-unsaturated carboxylic acid moiety. The prop-2-enoic acid group enhances molecular reactivity and solubility, making this compound a candidate for drug development and crystallographic studies.

Properties

IUPAC Name

3-quinolin-4-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCNAOKZXWMIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13026-20-5
Record name 3-(4-Quinolinyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13026-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-4-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of quinoline-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another approach involves the condensation of quinoline-4-carboxylic acid with acetic anhydride and subsequent cyclization.

Industrial Production Methods: Industrial production of 3-(Quinolin-4-yl)prop-2-enoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Quinolin-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid.

    Reduction: Reduction reactions can convert the compound to quinoline-4-propanoic acid.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinoline-4-carboxylic acid.

    Reduction: Quinoline-4-propanoic acid.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: 3-(Quinolin-4-yl)prop-2-enoic acid is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various quinoline derivatives with potential biological activities.

Biology: In biological research, the compound is studied for its potential as an inhibitor of certain enzymes and receptors. It is also investigated for its antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. Quinoline derivatives are known for their pharmacological activities, including antimalarial, anticancer, and antibacterial effects.

Industry: In the industrial sector, 3-(Quinolin-4-yl)prop-2-enoic acid is used in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(Quinolin-4-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In the case of antimicrobial activity, the compound may disrupt bacterial cell wall synthesis or interfere with DNA replication. For anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Quinoline Chalcone Derivatives

Example: 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one

  • Structural Differences : Replaces the carboxylic acid group with a ketone, altering polarity and hydrogen-bonding capacity.
  • Synthesis: Prepared via Claisen-Schmidt condensation of 3-acetyl-2-methyl-4-phenylquinoline and 4-chlorobenzaldehyde in ethanol with KOH (72% yield) .
  • Biological Activity: Exhibits antimicrobial and antitumor properties due to the quinoline-chalcone hybrid structure .
  • Crystallography : Lacks intermolecular hydrogen bonds but shows π-π stacking (centroid distances: 3.428–3.770 Å), influencing crystal packing .

Comparison Table :

Property 3-(Quinolin-4-yl)prop-2-enoic Acid 3-(4-Chlorophenyl)-1-(quinolin-3-yl)prop-2-en-1-one
Functional Group Carboxylic Acid Ketone
Molecular Weight* ~285.3 g/mol 434.9 g/mol
Hydrogen Bonding Likely strong (COOH) Absent
Bioactivity Potential anticancer Antimicrobial, antitumor
Synthesis Yield Not reported 72%

*Estimated based on analogous structures.

4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

Example: N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide

  • Structural Differences: Replaces prop-2-enoic acid with a carboxamide group, enhancing stability and altering pharmacokinetics.
  • Synthesis: Involves acylation of quinoline amines with aryl carboxylic acids via acyl chlorides (e.g., using SOCl₂) .
  • Bioactivity : Optimized for improved solubility and target binding in antiviral or anticancer applications .

Key Contrast :

  • The carboxylic acid in 3-(Quinolin-4-yl)prop-2-enoic acid offers higher acidity (pKa ~4-5) compared to carboxamides (pKa ~10), affecting ionization and membrane permeability.

Quinoxaline-Based Propanoic Acid Derivatives

Example: 3-[4-Benzyl-3-oxo-7-(trifluoromethyl)quinoxalin-2-yl]propanoic acid

  • Structural Differences: Quinoxaline core replaces quinoline, and a saturated propanoic acid chain is present.
  • Molecular Weight : 376.33 g/mol .
  • Bioactivity : Trifluoromethyl groups enhance lipophilicity and metabolic resistance, common in CNS-targeting drugs.

Comparison :

Heterocyclic Prop-2-enoic Acid Derivatives

Example: 3-(Oxan-4-yl)prop-2-enoic acid

  • Structural Differences: Tetrahydrofuran (oxane) replaces quinoline, drastically altering aromatic interactions.
  • Molecular Weight : 280.32 g/mol .
  • Applications : Likely used in polymer chemistry or as a synthetic intermediate due to reduced aromaticity.

Key Insight :

  • Quinoline’s aromaticity in 3-(Quinolin-4-yl)prop-2-enoic acid enables π-π interactions and intercalation with biomolecules, unlike non-aromatic heterocycles.

Research Findings and Implications

  • Hydrogen Bonding: The carboxylic acid group in 3-(Quinolin-4-yl)prop-2-enoic acid facilitates strong hydrogen bonds (O–H···O/N), critical for crystal engineering and protein binding . This contrasts with ketone or amide derivatives, which rely on weaker van der Waals forces.
  • Biological Potency: Quinoline hybrids with α,β-unsaturated acids often show enhanced bioactivity due to Michael acceptor reactivity, targeting cysteine residues in enzymes .
  • Synthetic Challenges: Lower yields in quinoline-prop-2-enoic acid synthesis (compared to chalcones ) may arise from steric hindrance or side reactions at the α,β-unsaturated site.

Biological Activity

3-(Quinolin-4-yl)prop-2-enoic acid, also known as 3-(4-quinolyl)acrylic acid, is a compound of interest due to its diverse biological activities. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

3-(Quinolin-4-yl)prop-2-enoic acid is characterized by the presence of a quinoline ring, which contributes to its unique chemical properties. The compound has the following chemical formula:

  • Molecular Formula: C₁₁H₉N₁O₂
  • CAS Number: 81124-52-9

The structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of 3-(Quinolin-4-yl)prop-2-enoic acid is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. Key mechanisms include:

  • Inhibition of Enzymes: The compound has been shown to inhibit certain enzymes involved in cancer progression, including histone deacetylases (HDACs), which play a role in transcription regulation during cancer development .
  • Antiproliferative Effects: Studies indicate that 3-(Quinolin-4-yl)prop-2-enoic acid exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and prostate cancer (PC-3) cells. The growth inhibition is concentration-dependent, with IC50 values indicating effective doses for therapeutic applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-(Quinolin-4-yl)prop-2-enoic acid:

  • Cell Viability Studies:
    • In vitro assays show that at concentrations ranging from 10 µM to 25 µM, the compound significantly reduces cell viability in breast cancer cell lines (MDA-MB-231 and MCF-7). For example:
      • At 10 µM, cell viability dropped below 47% for certain analogues .
      • At higher concentrations (25 µM), some compounds resulted in around 30% survival rates.
  • Mechanistic Insights:
    • The compound induces degradation of cyclin-dependent kinase 4 (CDK4), a critical target in cancer therapy, thereby disrupting cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that 3-(Quinolin-4-yl)prop-2-enoic acid may possess antimicrobial activity. The quinoline structure is known for its ability to interact with bacterial DNA and inhibit essential enzymes, suggesting potential applications in treating bacterial infections.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-(Quinolin-4-yl)prop-2-enoic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)
3-(6-Bromoquinolin-4-yl)propanoic AcidAntiproliferative in PC-3 cells28
Indole DerivativesVarious anticancer activitiesVaries
Quinoline-based HDAC InhibitorsInhibit HDACsVaries

Case Studies

  • Study on Antiproliferative Activity:
    A study evaluated the effects of various quinoline derivatives on MDA-MB-231 and PC-3 cells. Results indicated that compounds similar to 3-(Quinolin-4-yl)prop-2-enoic acid significantly reduced cell viability, demonstrating their potential as anticancer agents .
  • Histone Deacetylase Inhibition:
    Another study focused on the inhibition of HDACs by quinoline derivatives. It was found that these compounds could lead to altered gene expression profiles associated with cancer progression, further supporting their therapeutic potential .

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